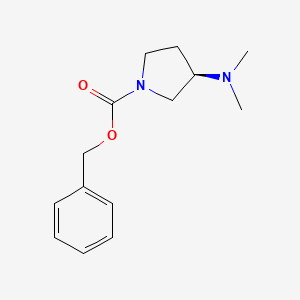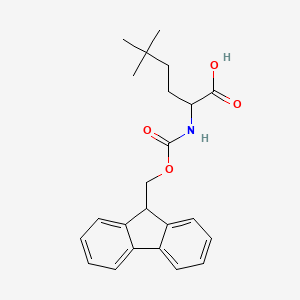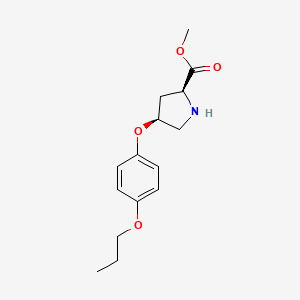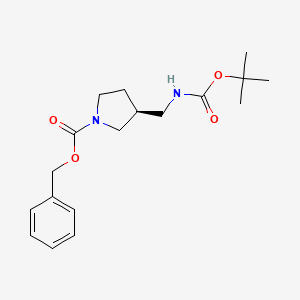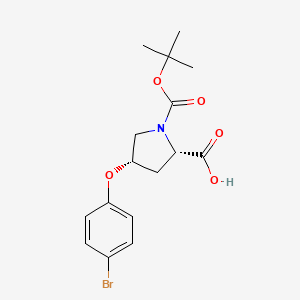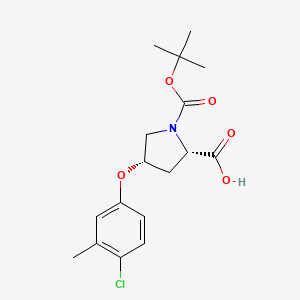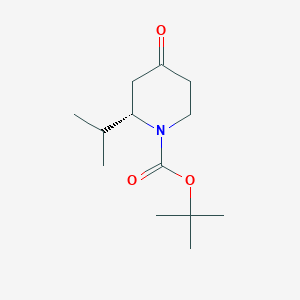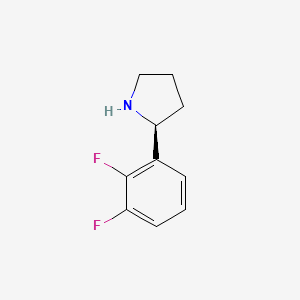![molecular formula C21H31NO5 B3091446 (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid CAS No. 1217725-88-6](/img/structure/B3091446.png)
(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid
Descripción general
Descripción
(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C21H31NO5 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sorption of Phenoxy Herbicides
Phenoxy herbicides, including compounds structurally related to phenoxy groups, have been extensively studied for their sorption to soil, organic matter, and minerals. Sorption mechanisms are crucial for understanding the environmental fate of such compounds, with soil organic matter and iron oxides being significant sorbents. This knowledge is vital for assessing environmental impact and degradation pathways of phenoxy herbicides and similar compounds (Werner, Garratt, & Pigott, 2012).
Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including derivatives of tert-butylphenol, are widely used in industrial and commercial products. The environmental occurrence, human exposure, and toxicity of SPAs have been studied, highlighting the need for understanding the behavior of phenolic compounds in various matrices. Toxicity studies of SPAs, such as endocrine disruption and potential carcinogenicity, underscore the importance of research on similar compounds for ensuring safety and developing less toxic alternatives (Liu & Mabury, 2020).
p-Coumaric Acid and Its Conjugates
The bioavailability, bioaccessibility, and biological activities of p-coumaric acid and its conjugates have been studied, revealing their antioxidant, anti-cancer, antimicrobial, and other health-related effects. The conjugation of p-coumaric acid enhances its biological activities, making it a significant compound for pharmacological research. This suggests potential applications of similar carboxylic acid derivatives in drug development and therapeutic interventions (Pei, Ou, Huang, & Ou, 2016).
Environmental Behavior of Phenoxy Acids
The occurrence, transformations, and removal methods of phenoxy acids in aquatic environments have been reviewed. Understanding the environmental behavior of phenoxy acids, including their degradation and the efficiency of various removal methods, is crucial for water treatment and pollution control strategies. This research is relevant for assessing the environmental impact and treatment options for compounds with phenoxy groups (Muszyński, Brodowska, & Paszko, 2019).
Chlorogenic Acid and Its Pharmacological Review
Chlorogenic acid, a phenolic compound, has demonstrated a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. This review emphasizes the therapeutic roles and potential of chlorogenic acid, suggesting the importance of similar phenolic acids in drug discovery and development (Naveed et al., 2018).
Propiedades
IUPAC Name |
(2S,4S)-4-[4-(2-methylbutan-2-yl)phenoxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO5/c1-7-21(5,6)14-8-10-15(11-9-14)26-16-12-17(18(23)24)22(13-16)19(25)27-20(2,3)4/h8-11,16-17H,7,12-13H2,1-6H3,(H,23,24)/t16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKZZHFMFXMJJW-IRXDYDNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C1=CC=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



